molecular formula C16H19N3O2 B2694752 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide CAS No. 941979-86-8

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide

Cat. No.: B2694752
CAS No.: 941979-86-8
M. Wt: 285.347
InChI Key: IPVDKJMJXUCZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide is a chemical compound with the empirical formula C7H8N2O2 . It falls within the class of dihydropyridine derivatives and exhibits interesting pharmacological properties. The compound’s molecular weight is approximately 152.15 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a dihydropyridine core with an amide functional group. The compound’s SMILES notation is: O=C(NC)C(C=C1)=CNC1=O . The aromatic ring and amide linkage contribute to its overall stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide and related derivatives have been synthesized and characterized to explore their potential pharmacological activities. For instance, dihydropyridine derivatives have been synthesized and screened for antimicrobial activities, highlighting the versatility of dihydropyridine compounds in drug development due to their significant pharmacological properties (Joshi, 2015).

Antimicrobial Activity

The compound and its derivatives have shown promise in antimicrobial studies. Research into new dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-methyl-3-oxo-N-phenyl-pentanamide has indicated potential antimicrobial activities, suggesting the importance of these compounds in developing new antimicrobial agents (Joshi, 2015).

Catalytic Applications in Organic Synthesis

Some 1,3-dicarbonyl compounds, including derivatives of this compound, have been found to be highly efficient and cost-effective ligands for Pd-catalyzed Heck and Suzuki reactions. These findings underscore the compound's utility in facilitating organic synthesis reactions, contributing to the development of more efficient and sustainable synthetic methodologies (Cui et al., 2007).

Role in Synthesis of Pharmaceutical Compounds

The compound has been utilized in the synthesis of key pharmaceutical intermediates, such as atorvastatin, a widely used statin for lowering cholesterol. For example, research on the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, demonstrates the compound's significance in the pharmaceutical industry (Zhou Kai, 2010).

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-4-5-15(20)17-13-8-6-12(7-9-13)14-10-11-16(21)19(2)18-14/h6-11H,3-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVDKJMJXUCZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.